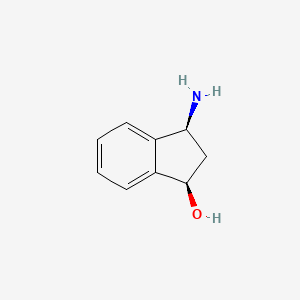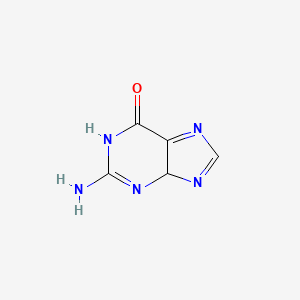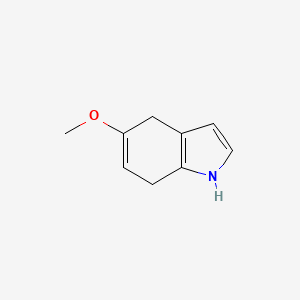
8-Methyl-1H-purin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1H-purin-2(3H)-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to naturally occurring purines, which are fundamental components of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 1H-purin-2(3H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
8-Methyl-1H-purin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-purin-2(3H)-one
- 3-Methyl-1H-purin-2(3H)-one
- 6-Methyl-1H-purin-2(3H)-one
Uniqueness
8-Methyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated purines, it exhibits distinct properties in terms of enzyme inhibition and nucleic acid interaction, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89418-09-7 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
8-methyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
YNVSAKLIHBMSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)




![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)


